![molecular formula C32H27N5O3S B2936826 N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-67-5](/img/structure/B2936826.png)
N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is based on the quinazoline skeleton, which is an important pharmacophore considered as a privileged structure . Quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .Scientific Research Applications
Synthesis of Polynuclear Heterocycles
The compound N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide falls within the category of polynuclear heterocycles. Research on the synthesis of similar compounds, focusing on imidazoquinazolinones and indazolinones, provides insights into chemical methodologies for creating complex molecular structures. Such syntheses are integral for developing new compounds with potential biological activities (Alkhader, Perera, Sinha, & Smalley, 1979).
Antimicrobial Potential of Quinazolinone Derivatives
Quinazolinone derivatives, similar to the compound , have been studied for their antimicrobial properties. Research has demonstrated that certain quinazolinone derivatives exhibit significant antimicrobial activity, suggesting potential applications in combating microbial infections (El-Hashash, Darwish, Rizk, & El-Bassiouny, 2011).
Anticancer Activity of Quinazolinone Derivatives
Studies have shown that derivatives of quinazolinones possess notable anticancer activities. For instance, certain amino- and sulfanyl-derivatives of benzoquinazolinones have demonstrated significant anticancer effects in cell lines, highlighting the potential of these compounds in cancer treatment (Nowak, Malinowski, Fornal, Jóźwiak, Parfieniuk, Gajek, & Kontek, 2015).
Synthesis and Pharmacological Activities
The synthesis of various quinazoline derivatives and their evaluation for pharmacological activities, including diuretic and antihypertensive effects, illustrates the broad spectrum of potential therapeutic applications of these compounds (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Synthesis Techniques and Reactivity
Innovative synthesis techniques and the study of reactivity of quinazoline derivatives towards different nucleophiles have expanded the understanding of these compounds, paving the way for the development of novel derivatives with potential therapeutic uses (Madkour, 2004).
properties
IUPAC Name |
N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5O3S/c1-2-40-24-15-13-23(14-16-24)34-29(38)20-41-32-36-27-18-22(31(39)33-19-21-8-4-3-5-9-21)12-17-25(27)30-35-26-10-6-7-11-28(26)37(30)32/h3-18H,2,19-20H2,1H3,(H,33,39)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUMSKPQTOLQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C5=NC6=CC=CC=C6N52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.